

# Alternative small molecules for modulating the circadian clock

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR10067  
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A comprehensive guide to alternative small molecules for modulating the circadian clock, tailored for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various compounds, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and behavioral processes in roughly 24-hour cycles.<sup>[1]</sup> Disruptions to this internal clock are linked to a variety of pathologies, including metabolic syndromes, sleep disorders, cancer, and neurodegenerative diseases.<sup>[1][2][3]</sup> Consequently, the pharmacological modulation of the circadian clock with small molecules presents a promising therapeutic avenue for these conditions.<sup>[1][4][5]</sup> This guide compares several classes of small molecules that target different core components of the circadian machinery.

## Comparative Analysis of Small Molecule Modulators

Small molecules have been identified that can modulate the period, phase, and amplitude of the circadian clock by targeting core clock proteins, nuclear receptors, and regulatory kinases.<sup>[2][3]</sup> The following tables summarize the quantitative data for key alternative small molecules, categorized by their molecular targets.

### Table 1: Cryptochrome (CRY) Stabilizers

Molecule	Target(s)	Mechanism of Action	In Vitro Effect (Cell Line)	Effective Concentration	Ref.
KL001	CRY1, CRY2	Prevents ubiquitin-dependent degradation of CRY proteins, leading to their stabilization. [6][7]	Period lengthening and amplitude reduction (U2OS cells with Bmal1-dLuc or Per2-dLuc reporters). [7]	0.03-71 $\mu$ M (dose-dependent)	[7]

**Table 2: REV-ERB Modulators**

Molecule	Target(s)	Mechanism of Action	In Vitro Effect (Cell Line)	IC50 / EC50	Ref.
SR9009	REV-ERB $\alpha$ , REV-ERB $\beta$	Agonist; increases the constitutive repression of genes regulated by REV-ERBs. [8][9]	Suppresses Bmal1 promoter activity (HEK293, HepG2 cells). [9]	IC50: 670 nM (REV-ERB $\alpha$ ), 800 nM (REV-ERB $\beta$ )	[9]
SR9011	REV-ERB $\alpha$ , REV-ERB $\beta$	Agonist; similar to SR9009.[1] [10]	Alters circadian behavior and energy homeostasis in vivo.[4]	Not specified in results.	[4]
GSK4112	REV-ERB $\alpha$ , REV-ERB $\beta$	Agonist; first synthetic ligand identified for REV-ERBs. [11][12]	Increases amplitude of Per2-luc rhythms at 10 $\mu$ M (immortalized mouse hippocampal neurons).[13]	Not specified in results.	[13]
SR8278	REV-ERB $\alpha$ , REV-ERB $\beta$	Antagonist.	Decreases amplitude of Per2-luc rhythms at 20 $\mu$ M (immortalized mouse hippocampal neurons).[13]	Not specified in results.	[13]

**Table 3: Retinoic Acid Receptor-Related Orphan Receptor (ROR) Modulators**

Molecule	Target(s)	Mechanism of Action	In Vitro Effect (Cell Line)	IC50 / EC50	Ref.
SR1078	ROR $\alpha$ , ROR $\gamma$	Agonist.	Decreases amplitude of Per2-luc rhythms at 10 $\mu$ M (immortalized mouse hippocampal neurons).[13]	Not specified in results.	[13]
SR1001	ROR $\alpha$ , ROR $\gamma$	Inverse agonist.	No significant effect on Per2-luc rhythms at 2 $\mu$ M and 10 $\mu$ M (immortalized mouse hippocampal neurons).[13]	Not specified in results.	[13]
SR1555	RORs	Inverse agonist.	Reduces weight and increases activity in diet-induced obese mice. [4]	Not specified in results.	[4]

**Table 4: Casein Kinase 1 (CK1) Inhibitors**

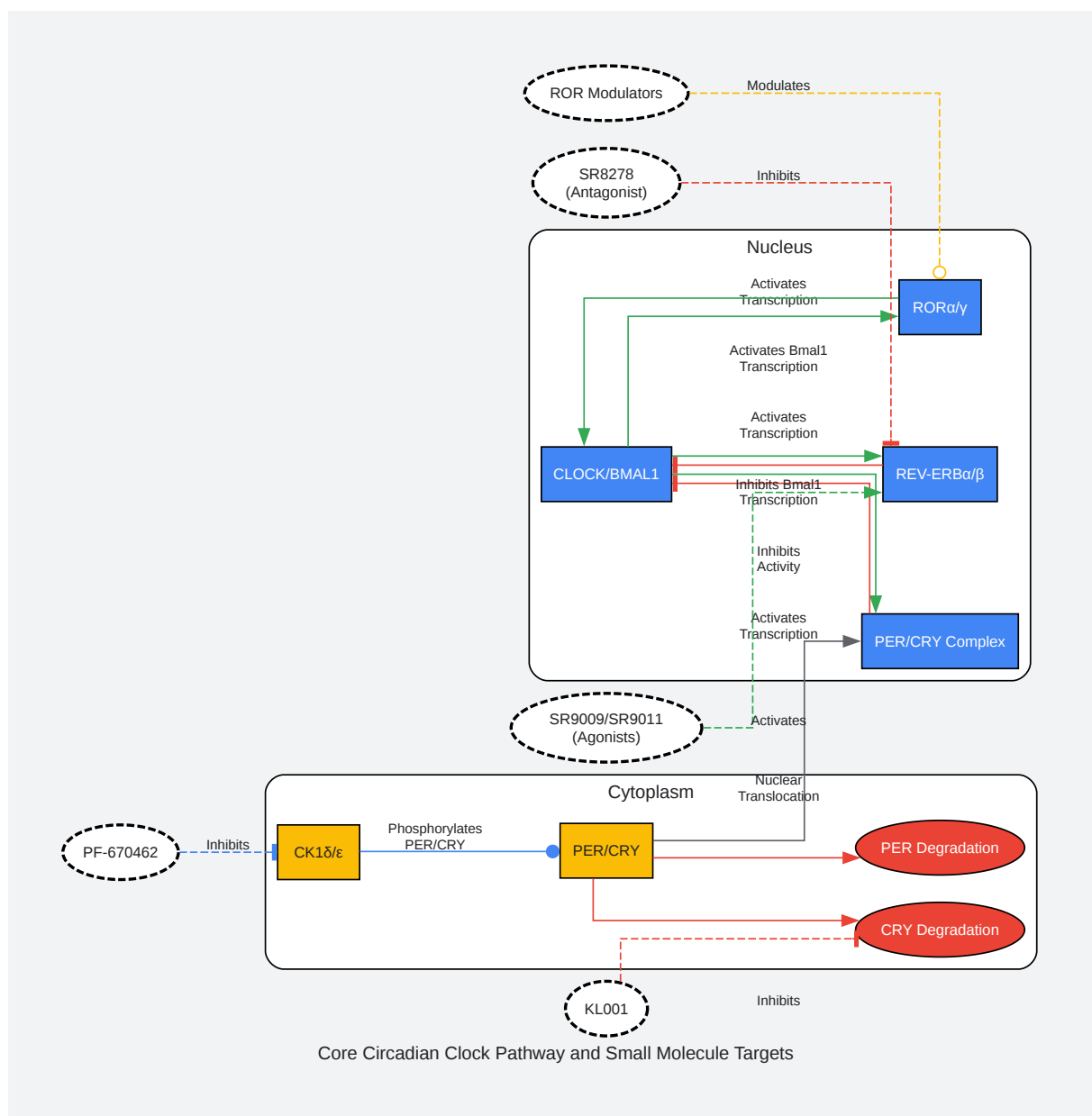
Molecule	Target(s)	Mechanism of Action	In Vitro Effect (Cell Line)	IC50	Ref.
PF-670462	CK1δ, CK1ε	ATP-competitive inhibitor; slows down PER protein turnover.[14]	Lengthens circadian period.[1][15]	14 nM (CK1δ), 7.7 nM (CK1ε)	[16]

**Table 5: Other Small Molecule Modulators**

Molecule	Target(s)	Mechanism of Action	In Vitro/In Vivo Effect	Effective Concentration	Ref.
Shikonin	Topoisomerase II (Top2)	Inhibits Top2, which is involved in Bmal1 transcription. [17]	Shortens circadian period reversibly (NIH3T3-derived reporter cells).[17]	Not specified in results.	[17]
Cordycepin	RUVBL2	Perturbs the interaction between RUVBL2 and BMAL1, leading to derepression of E-box clock gene transcription. [18][19]	Causes a rapid-onset 12-hour phase shift in human cells and mice.[18][20]	Not specified in results.	[18][20]

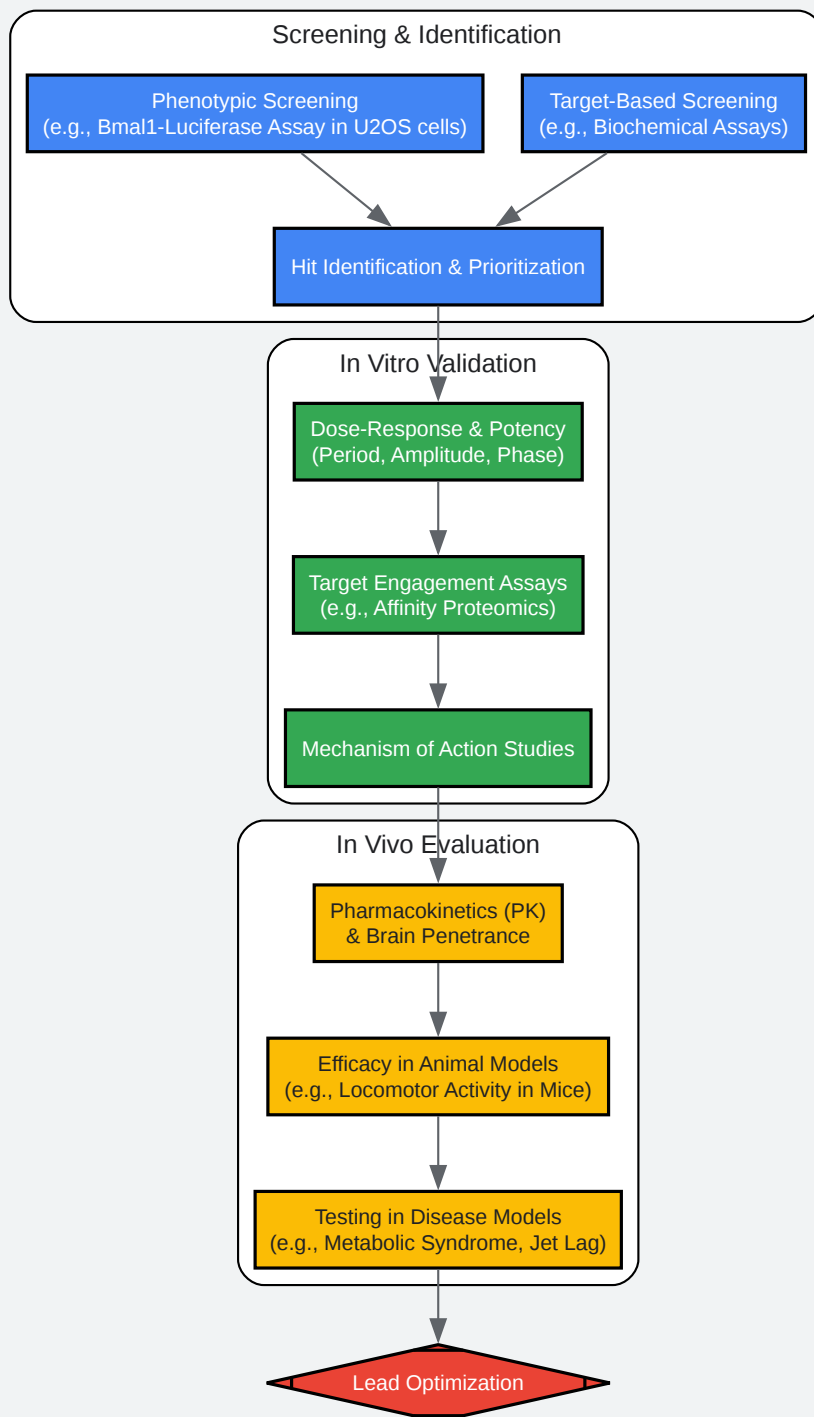
## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of discovery for these small molecules, the following diagrams are provided.



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Caption: Core circadian clock pathway and small molecule targets.



Experimental Workflow for Circadian Modulator Discovery

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- To cite this document: BenchChem. [Alternative small molecules for modulating the circadian clock]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15608826#alternative-small-molecules-for-modulating-the-circadian-clock>]

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